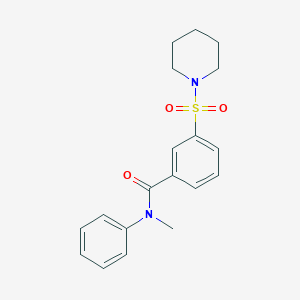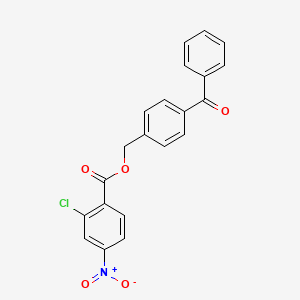
N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide, also known as NPSB, is a chemical compound that has gained attention in scientific research due to its potential use as a biochemical tool. NPSB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including inhibition of protein-protein interactions and modulation of ion channels.
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it has been proposed that this compound inhibits protein-protein interactions by binding to the hydrophobic pockets of the proteins involved in the interaction. It has also been suggested that this compound modulates ion channels by binding to specific sites on the channel and altering its conformation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate ion channels. This compound has also been shown to have anti-inflammatory effects and has potential implications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its specificity for certain proteins and ion channels. This allows for targeted studies and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dose range and potential side effects of this compound.
Orientations Futures
There are several future directions for the use of N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide in scientific research. One potential direction is the development of this compound analogs with improved specificity and reduced toxicity. Another direction is the study of the effects of this compound on other ion channels and proteins involved in various diseases. Additionally, the potential use of this compound as a therapeutic agent in the treatment of cancer and inflammatory diseases should be further explored.
Conclusion:
This compound, or this compound, is a sulfonamide derivative that has gained attention in scientific research due to its potential use as a biochemical tool. This compound has been shown to have a wide range of biological activities, including inhibition of protein-protein interactions and modulation of ion channels. While further studies are needed to determine the safe dose range and potential side effects of this compound, its potential use in the treatment of cancer and inflammatory diseases should be further explored.
Applications De Recherche Scientifique
N-methyl-N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been used in scientific research as a biochemical tool to study protein-protein interactions and ion channels. It has been shown to inhibit the interaction between the transcription factor Max and its binding partner, Myc. This inhibition leads to a decrease in cell proliferation and has potential implications in cancer research. This compound has also been shown to modulate the activity of the calcium-activated chloride channel TMEM16A, which has implications in the treatment of cystic fibrosis.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(17-10-4-2-5-11-17)19(22)16-9-8-12-18(15-16)25(23,24)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFHTUOMSWHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3609210.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B3609211.png)


![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3609238.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3609241.png)
![1-{[4-(anilinocarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3609249.png)
![4-chlorophenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3609259.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3609267.png)
![3-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3609278.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3609289.png)
